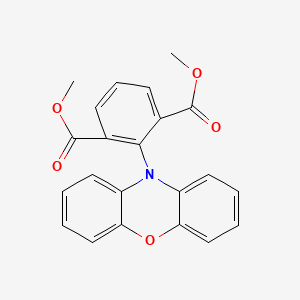
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate is an organic compound with the molecular formula C22H17NO5 and a molecular weight of 375.37 g/mol . It is a yellow to pale yellow solid with a melting point of 180-183°C . This compound is of interest due to its unique structure, which includes a phenoxazine moiety linked to an isophthalate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate typically involves the condensation of 10H-phenoxazine with dimethyl isophthalate under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The phenoxazine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the phenoxazine ring to its corresponding reduced form.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The phenoxazine moiety can intercalate with DNA, potentially disrupting replication and transcription, which is of interest in anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-(10H-phenothiazin-10-yl)isophthalate
- Dimethyl 2-(10H-phenoxazin-10-yl)terephthalate
- Dimethyl 2-(10H-phenoxazin-10-yl)benzoate
Uniqueness
Dimethyl 2-(10H-phenoxazin-10-yl)isophthalate is unique due to its specific combination of the phenoxazine moiety and the isophthalate ester. This structure imparts distinct photophysical and chemical properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C22H17NO5 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
dimethyl 2-phenoxazin-10-ylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H17NO5/c1-26-21(24)14-8-7-9-15(22(25)27-2)20(14)23-16-10-3-5-12-18(16)28-19-13-6-4-11-17(19)23/h3-13H,1-2H3 |
Clé InChI |
ZDBSNTNULAGMAH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)N2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















